molecular formula C14H8N2OS B5820971 {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile CAS No. 56656-64-5

{[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B5820971
CAS No.: 56656-64-5
M. Wt: 252.29 g/mol
InChI Key: FQRLBFXWYGCFKO-UHFFFAOYSA-N
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Description

{[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile is an organic compound with the molecular formula C14H8N2OS and a molecular weight of 252.291 g/mol . This compound features a furan ring substituted with a phenylsulfanyl group and a propanedinitrile moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 5-(phenylsulfanyl)furan-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of the furan derivative reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.

    Substitution: The furan ring and phenylsulfanyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

{[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of {[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in redox reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan ring structure.

    Thiophene derivatives: Compounds with a sulfur-containing heterocycle similar to the phenylsulfanyl group.

Uniqueness

{[5-(Phenylsulfanyl)furan-2-yl]methylidene}propanedinitrile is unique due to the combination of its furan ring, phenylsulfanyl group, and propanedinitrile moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[(5-phenylsulfanylfuran-2-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2OS/c15-9-11(10-16)8-12-6-7-14(17-12)18-13-4-2-1-3-5-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLBFXWYGCFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356706
Record name STK198445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56656-64-5
Record name STK198445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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